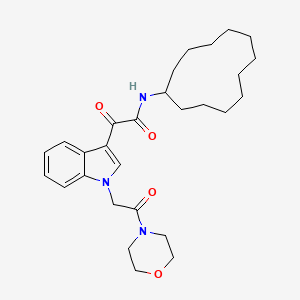
4-(6-Methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid, commonly referred to as MOBQA, is an important organic compound in the field of medicinal chemistry. It is a member of the quinoxaline family and has been used extensively in the synthesis and development of various drugs. MOBQA is known to possess a wide range of biological activities, making it a valuable tool for various scientific research applications.
Applications De Recherche Scientifique
MOBQA has been used extensively in the field of medicinal chemistry, particularly in the synthesis and development of various drugs. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used to investigate the effects of various drugs on the body, as well as to study the mechanisms of drug action. In addition, MOBQA has been used to study the effects of various environmental toxins on the body.
Mécanisme D'action
MOBQA is known to interact with a variety of cellular proteins, including the protein kinase C (PKC) family. It is believed that MOBQA binds to the active site of the PKC family and modulates their activity. This modulation is thought to be responsible for the various biological activities of MOBQA.
Biochemical and Physiological Effects
MOBQA has been shown to possess a wide range of biological activities. It has been found to be an effective anti-inflammatory agent, as well as an anti-cancer and anti-microbial agent. It has also been found to possess anti-oxidant and anti-apoptotic activities. In addition, MOBQA has been found to modulate the activity of various cellular proteins, including the protein kinase C (PKC) family.
Avantages Et Limitations Des Expériences En Laboratoire
MOBQA is a useful tool for various scientific research applications. It is relatively easy to synthesize and has a wide range of biological activities. However, it is important to note that MOBQA is a relatively new compound and its exact mechanism of action is still not fully understood. As such, there may be certain limitations when using MOBQA in laboratory experiments.
Orientations Futures
Given its wide range of biological activities, there are numerous potential future directions for MOBQA. One potential direction is the development of new drugs based on the compound. Additionally, further research into the exact mechanism of action of MOBQA could lead to the development of more effective drugs. Additionally, further research into the effects of MOBQA on various environmental toxins could lead to the development of new treatments for environmental diseases. Finally, further research into the effects of MOBQA on various cellular proteins could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
MOBQA is most commonly synthesized by a two-step process that involves the reaction of 6-methoxy-4-oxidoquinoxalin-4-ium-2-yl chloride with 3,3-dimethylbutanoic anhydride. This reaction yields a dimethylbutanoic acid derivative of MOBQA as the main product. Other synthesis methods have also been developed, such as the reaction of 6-methoxy-4-oxidoquinoxalin-4-ium-2-yl chloride with 3,3-dimethylbutanoic acid in the presence of sodium hydroxide.
Propriétés
IUPAC Name |
4-(6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,8-14(18)19)7-10-9-17(20)13-6-11(21-3)4-5-12(13)16-10/h4-6,9H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAOOSMLUZTAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C[N+](=C2C=C(C=CC2=N1)OC)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)
![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)
